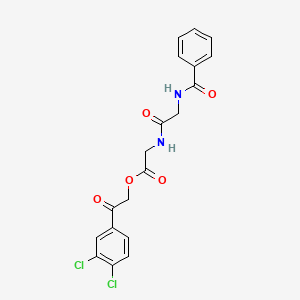![molecular formula C11H18N2O2S B4794328 N-[2-(dimethylamino)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4794328.png)
N-[2-(dimethylamino)ethyl]-1-phenylmethanesulfonamide
描述
N-[2-(dimethylamino)ethyl]-1-phenylmethanesulfonamide, also known as N-(2-dimethylaminoethyl)-N′-phenylsulfonylbenzamide or DPBS, is a synthetic compound that has been widely used in scientific research. DPBS is a member of the sulfonamide family, which has been used in the pharmaceutical industry for over a century due to their antibacterial, diuretic, and anticonvulsant properties. DPBS is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
作用机制
DPBS inhibits carbonic anhydrase by binding to the active site of the enzyme, which prevents the hydration of carbon dioxide. This results in a decrease in bicarbonate production and an increase in carbon dioxide concentration, which can lead to acidosis. DPBS has been shown to be a selective inhibitor of carbonic anhydrase II, which is the most abundant isoform of the enzyme in the human body.
Biochemical and Physiological Effects:
DPBS has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase by DPBS can lead to a decrease in intraocular pressure, which has been used in the treatment of glaucoma. DPBS has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of ion channels in the brain. Additionally, DPBS has been shown to inhibit tumor growth in vitro and in vivo, which suggests that it may have potential as an anticancer agent.
实验室实验的优点和局限性
DPBS has several advantages for laboratory experiments. It is highly soluble in organic solvents, which makes it easy to prepare stock solutions. DPBS is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in a variety of experimental conditions. However, DPBS has some limitations. It is a potent inhibitor of carbonic anhydrase, which can lead to unwanted side effects in vivo. Additionally, DPBS may have off-target effects on other enzymes or ion channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on DPBS. One potential area of research is the development of DPBS analogs with improved selectivity and potency for carbonic anhydrase II. Another area of research is the investigation of the role of carbonic anhydrase in cancer progression and the potential use of DPBS as an anticancer agent. Additionally, the use of DPBS in the treatment of neurological disorders such as epilepsy and migraine headaches warrants further investigation.
科学研究应用
DPBS has been widely used in scientific research to investigate the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate, which plays a crucial role in acid-base balance, respiration, and ion transport. DPBS has been used to study the effect of carbonic anhydrase inhibition on these processes in vitro and in vivo.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-13(2)9-8-12-16(14,15)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZYTQZZHUSUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-1-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenoxy)methyl]-5-[4-(diphenylmethyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4794248.png)
![N-(5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4794252.png)
![1-(methylsulfonyl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-4-piperidinecarboxamide](/img/structure/B4794265.png)

![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4794288.png)

![(5-{4-[(4-chlorophenyl)thio]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4794294.png)
![2-[isopropyl(phenyl)amino]-2-oxoethyl (2,4-dichlorophenoxy)acetate](/img/structure/B4794302.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4794307.png)
![5-bromo-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B4794308.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4794317.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4794322.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4794323.png)
